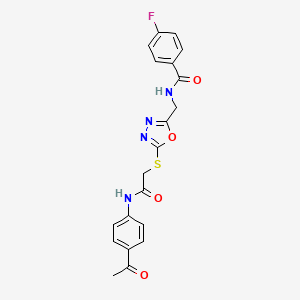
N-((5-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H17FN4O4S and its molecular weight is 428.44. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura (SM)-Kupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kreuzkupplung von Aryl- oder Vinylborverbindungen mit Aryl- oder Vinylhalogeniden oder -triflaten, katalysiert durch Palladiumkomplexe. So passt diese Verbindung in dieses Konzept:
- Bedeutung: Die SM-Kupplung wird aufgrund ihrer milden Bedingungen, ihrer Toleranz gegenüber funktionellen Gruppen und der umweltfreundlichen Natur von Organoborreagenzien weit verbreitet eingesetzt. Die schnelle Transmetallierung mit Palladium(II)-Komplexen ermöglicht eine effiziente Bindungsbildung .
Antibakterielle Eigenschaften
Halogenierte Säurederivate, einschließlich Verbindungen, die der von Ihnen genannten ähnlich sind, haben aufgrund ihrer vielversprechenden Azidität Aufmerksamkeit erregt. Diese Eigenschaften hemmen das Wachstum von Bakterien, Pilzen, Parasiten und Viren. Weitere Studien könnten ihr Potenzial als antimikrobielles Mittel untersuchen .
Synthese heterocyclischer Gerüste
Die Struktur der Verbindung lässt vermuten, dass sie als Ausgangsmaterial für die Synthese neuer heterocyclischer Gerüste dienen könnte. Zum Beispiel:
Biologische Aktivität
N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is C22H19FN4O4S, with a molecular weight of 454.5 g/mol. The structure features a thiadiazole ring and an acetylphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that derivatives of oxadiazole exhibit significant anti-proliferative activity against various cancer cell lines. For instance, a study demonstrated that similar oxadiazole derivatives could induce apoptosis in liver (HepG2) and breast (MCF-7) cancer cells while sparing normal fibroblasts (WI-38) . The mechanism involves cell cycle arrest and upregulation of pro-apoptotic markers such as p53 and caspase 3 .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole Derivative 1 | HepG2 | 1.5 | Induces apoptosis via p53 upregulation |
| Oxadiazole Derivative 2 | MCF-7 | 2.0 | Cell cycle arrest and apoptosis |
| N-(5-(... | WI-38 (Normal) | >10 | No significant effect |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Thiadiazole derivatives have been shown to possess activity against various bacterial strains. A study indicated that similar compounds could inhibit the growth of pathogenic bacteria such as E. coli and S. aureus . The presence of electron-withdrawing groups in the structure enhances this activity.
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Thiadiazole Derivative 1 | E. coli | 15 | 0.5 µg/mL |
| Thiadiazole Derivative 2 | S. aureus | 18 | 0.3 µg/mL |
Case Studies
Several case studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Antiproliferative Activity : A series of oxadiazole derivatives were synthesized and tested for their antiproliferative effects on HepG2 and MCF-7 cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis through specific molecular pathways involving MAPK and Topo II inhibition .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction between these compounds and their biological targets. The findings suggest that the oxadiazole moiety plays a crucial role in binding affinity to target proteins involved in cancer progression .
Eigenschaften
IUPAC Name |
N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S/c1-12(26)13-4-8-16(9-5-13)23-17(27)11-30-20-25-24-18(29-20)10-22-19(28)14-2-6-15(21)7-3-14/h2-9H,10-11H2,1H3,(H,22,28)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQYWCYZMIZKCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














